molecular formula C20H20N2O3 B14994732 2-(1,2-dimethyl-1H-indol-3-yl)-N-(4-methoxybenzyl)-2-oxoacetamide

2-(1,2-dimethyl-1H-indol-3-yl)-N-(4-methoxybenzyl)-2-oxoacetamide

Cat. No.: B14994732
M. Wt: 336.4 g/mol
InChI Key: IFWAJDOGEYDHQO-UHFFFAOYSA-N
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Description

2-(1,2-DIMETHYL-1H-INDOL-3-YL)-N-[(4-METHOXYPHENYL)METHYL]-2-OXOACETAMIDE is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-DIMETHYL-1H-INDOL-3-YL)-N-[(4-METHOXYPHENYL)METHYL]-2-OXOACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.

    Introduction of Dimethyl Groups: The 1,2-dimethyl groups can be introduced via alkylation reactions using methyl iodide and a strong base like sodium hydride.

    Attachment of the Methoxyphenylmethyl Group: This step involves a nucleophilic substitution reaction where the indole derivative reacts with a methoxybenzyl halide.

    Formation of the Oxoacetamide Moiety: The final step involves the formation of the oxoacetamide group through an acylation reaction using an appropriate acyl chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1,2-DIMETHYL-1H-INDOL-3-YL)-N-[(4-METHOXYPHENYL)METHYL]-2-OXOACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxyphenylmethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Methoxybenzyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

2-(1,2-DIMETHYL-1H-INDOL-3-YL)-N-[(4-METHOXYPHENYL)METHYL]-2-OXOACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(1,2-DIMETHYL-1H-INDOL-3-YL)-N-[(4-METHOXYPHENYL)METHYL]-2-OXOACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Methyl-1H-indol-3-yl)-2,2-diphenylethanone
  • 2-Hydroxy-1-(1-methyl-1H-indol-3-yl)-2,2-diphenylethanone
  • 1-(5-Hydroxy-1,2-dimethyl-1H-indol-3-yl)ethanone

Uniqueness

2-(1,2-DIMETHYL-1H-INDOL-3-YL)-N-[(4-METHOXYPHENYL)METHYL]-2-OXOACETAMIDE is unique due to its specific substitution pattern and the presence of both indole and oxoacetamide moieties. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H20N2O3

Molecular Weight

336.4 g/mol

IUPAC Name

2-(1,2-dimethylindol-3-yl)-N-[(4-methoxyphenyl)methyl]-2-oxoacetamide

InChI

InChI=1S/C20H20N2O3/c1-13-18(16-6-4-5-7-17(16)22(13)2)19(23)20(24)21-12-14-8-10-15(25-3)11-9-14/h4-11H,12H2,1-3H3,(H,21,24)

InChI Key

IFWAJDOGEYDHQO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NCC3=CC=C(C=C3)OC

Origin of Product

United States

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